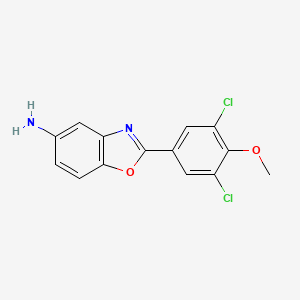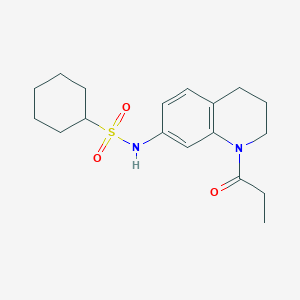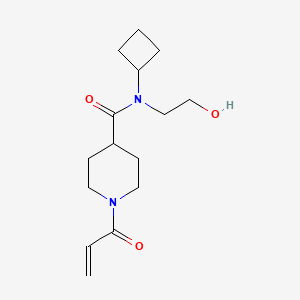
N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CP-465,022, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of anxiety and depression.
Mécanisme D'action
The exact mechanism of action of N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological processes. By blocking the activity of this receptor, this compound may help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for the 5-HT1B receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurological processes. However, one of the limitations of this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and addiction. Another area of interest is the development of more selective and potent compounds that target the 5-HT1B receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on neurological processes.
Méthodes De Synthèse
The synthesis of N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of cyclobutylamine with 2-hydroxyethyl acrylate to form N-cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The process of synthesis is a multistep reaction that requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations.
Applications De Recherche Scientifique
N-Cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to have anxiolytic and antidepressant effects in animal models. Studies have also suggested that it may have potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction.
Propriétés
IUPAC Name |
N-cyclobutyl-N-(2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-14(19)16-8-6-12(7-9-16)15(20)17(10-11-18)13-4-3-5-13/h2,12-13,18H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBOCVAVELGBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N(CCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
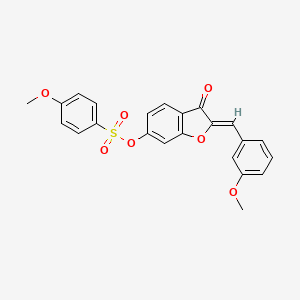
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
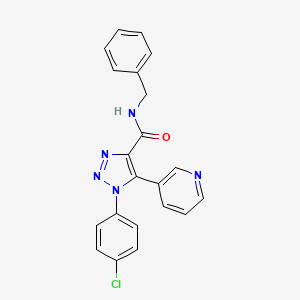
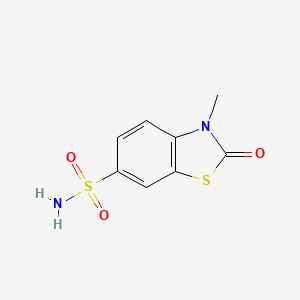
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
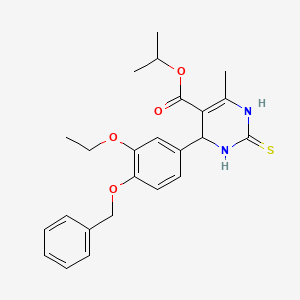
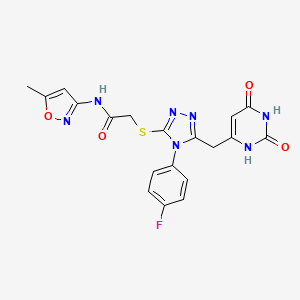
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

